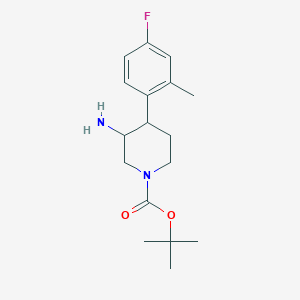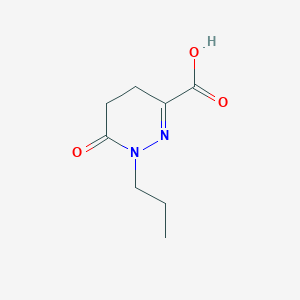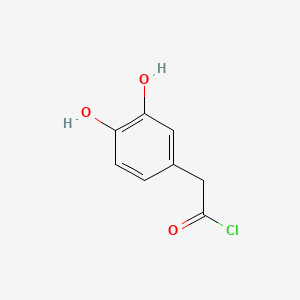![molecular formula C11H15NO3 B13158177 5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13158177.png)
5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO3 It is a derivative of furan and piperidine, featuring a hydroxymethyl group attached to the piperidine ring and an aldehyde group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-(hydroxymethyl)furfural with piperidine under specific conditions. The reaction typically takes place in a solvent such as methanol, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carboxylic acid.
Reduction: 5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A related compound with similar structural features but lacking the piperidine ring.
5-(Piperidin-1-yl)furan-2-carbaldehyde: Similar structure but without the hydroxymethyl group.
Uniqueness
5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is unique due to the presence of both the hydroxymethyl and piperidine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-[4-(hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c13-7-9-3-5-12(6-4-9)11-2-1-10(8-14)15-11/h1-2,8-9,13H,3-7H2 |
InChI Key |
IJLAPZJQULVZHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


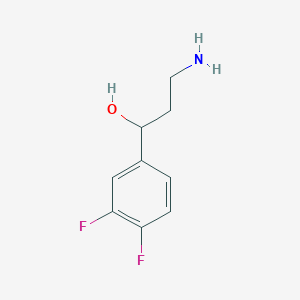
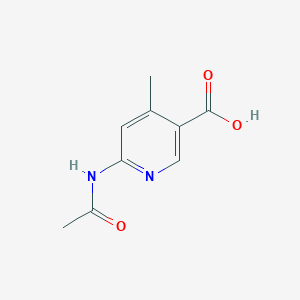
![6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13158111.png)
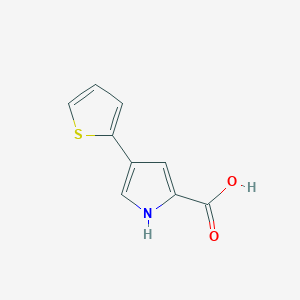
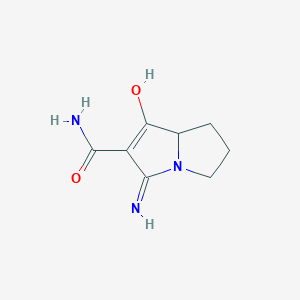
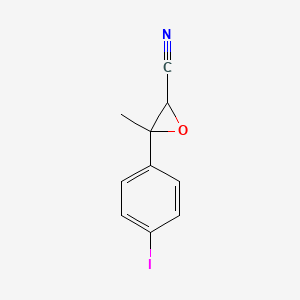
![2-[(3-Phenoxyphenyl)methyl]pyrrolidine](/img/structure/B13158147.png)
![Methyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158161.png)
![N-[1-(aminomethyl)cyclopropyl]acetamide](/img/structure/B13158168.png)
